Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]- is a compound that belongs to the class of triazoles, which are nitrogen-containing heterocyclic compounds.
Vorbereitungsmethoden
The synthesis of ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]- can be achieved through various synthetic routes. One common method involves the use of click chemistry, which is a powerful and versatile approach for the synthesis of 1,2,3-triazoles . The reaction typically involves the cycloaddition of azides and alkynes in the presence of a copper catalyst. The reaction conditions are mild and can be carried out in aqueous ethanol medium . Industrial production methods may involve the use of multicomponent reactions and group-assisted purification techniques to achieve high yields and purity .
Analyse Chemischer Reaktionen
Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may lead to the formation of corresponding ketones or aldehydes, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various biologically active compounds . In biology and medicine, it has been studied for its potential as an antimicrobial, antifungal, and anticancer agent . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it has applications in materials science, where it is used in the development of new materials with specific properties .
Wirkmechanismus
The mechanism of action of ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]- involves its interaction with specific molecular targets and pathways. The compound’s triazole ring allows it to form hydrogen bonds and dipole interactions with biological receptors, which can lead to the inhibition of enzyme activity or disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]- can be compared with other similar compounds such as thiazoles, imidazoles, and indoles. These compounds share similar structural features and biological activities but differ in their specific chemical properties and applications . For example, thiazoles are known for their antimicrobial and antitumor activities, while imidazoles are widely used in pharmaceuticals and agrochemicals . Indoles, on the other hand, are important in cell biology and have applications in the treatment of cancer and other diseases . The unique structure of ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]- allows it to stand out among these compounds and offers distinct advantages in certain applications .
Eigenschaften
CAS-Nummer |
61450-69-9 |
---|---|
Molekularformel |
C11H14N4O |
Molekulargewicht |
218.26 g/mol |
IUPAC-Name |
2-[methyl-(5-phenyl-1H-1,2,4-triazol-3-yl)amino]ethanol |
InChI |
InChI=1S/C11H14N4O/c1-15(7-8-16)11-12-10(13-14-11)9-5-3-2-4-6-9/h2-6,16H,7-8H2,1H3,(H,12,13,14) |
InChI-Schlüssel |
YOQBCJRJJHCPFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCO)C1=NNC(=N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.